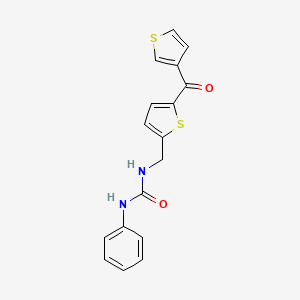
1-Phényl-3-((5-(thiophène-3-carbonyl)thiophène-2-yl)méthyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a complex organic compound that features a phenyl group, a urea moiety, and a thiophene-based structure
Applications De Recherche Scientifique
1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Orientations Futures
Thiophene and its derivatives have attracted great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mécanisme D'action
Target of Action
Thiophene-based compounds, which include 1-phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea, have been reported to possess a wide range of therapeutic properties . They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Mode of Action
It is known that thiophene-based compounds can interact with their targets in various ways, leading to changes in cellular function . For example, some thiophene compounds act as serotonin antagonists, which can be used in the treatment of Alzheimer’s disease .
Biochemical Pathways
Thiophene-based compounds are known to affect a variety of biochemical pathways due to their wide range of therapeutic properties . For instance, they can modulate estrogen receptors, inhibit kinases, and have anti-mitotic effects .
Result of Action
Thiophene-based compounds have been reported to have various effects at the molecular and cellular level, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common method involves the condensation of thiophene-3-carboxylic acid with thiophene-2-carbaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with phenyl isocyanate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenyl or thiophene derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid share structural similarities.
Phenyl Urea Derivatives: Compounds such as N-phenylurea and 1,3-diphenylurea are structurally related.
Uniqueness
1-Phenyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is unique due to the combination of its phenyl, thiophene, and urea moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Propriétés
IUPAC Name |
1-phenyl-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-16(12-8-9-22-11-12)15-7-6-14(23-15)10-18-17(21)19-13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTJUPNEZONEJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2364892.png)
![N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2364893.png)
![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364895.png)
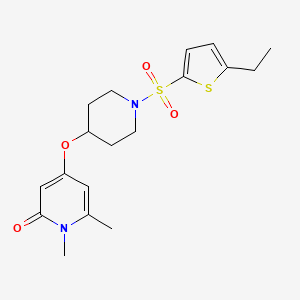
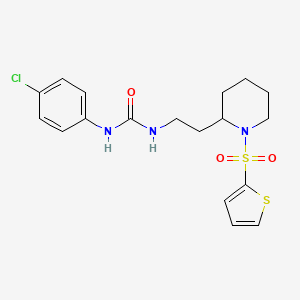
![2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2364898.png)
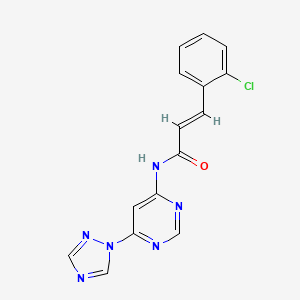
![8-[(2Z)-2-butan-2-ylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2364901.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2364903.png)
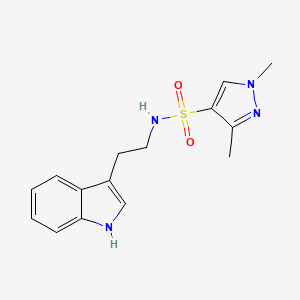
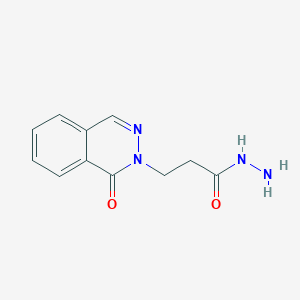
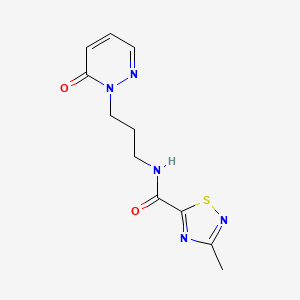
![4-(tert-butyl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2364912.png)
![N-(3-chloro-2-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2364913.png)
